molecular formula C17H15F2N3O3S3 B2539195 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1098689-86-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No.: B2539195
CAS No.: 1098689-86-1
M. Wt: 443.5
InChI Key: DRIGVNDCHPUVIL-UHFFFAOYSA-N
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Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a synthetic small molecule featuring a benzothiazole core, a scaffold recognized for its diverse and potent pharmacological properties. This compound is intended for research applications in medicinal chemistry and drug discovery. The molecular structure incorporates a 4,6-difluorobenzothiazole moiety, a feature common in compounds investigated as enzyme inhibitors. Benzothiazole-based analogs have demonstrated significant research value as inhibitors for key biological targets. For instance, certain derivatives are explored as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), a multi-target strategy for pain and inflammation research . Other benzothiazole compounds are investigated for their anti-tubercular activity, with some acting as inhibitors of the DprE1 target in Mycobacterium tuberculosis . Furthermore, the benzothiazole nucleus is a key component in molecules studied as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors, which are relevant to neurodegenerative disease research . The specific sulfonamide group in this compound may contribute to its binding affinity and selectivity, as thiophene-sulfonamide groups are present in other established research compounds . This product is offered exclusively For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3S3/c18-10-8-11(19)15-13(9-10)27-17(20-15)21-16(23)12-4-1-2-6-22(12)28(24,25)14-5-3-7-26-14/h3,5,7-9,12H,1-2,4,6H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIGVNDCHPUVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4,6-difluorobenzothiazole, thiophene-2-sulfonyl chloride, and piperidine-2-carboxylic acid. The synthesis may involve steps such as:

    Formation of Benzothiazole Derivative: Reacting 4,6-difluorobenzothiazole with suitable reagents to introduce functional groups.

    Sulfonylation: Introducing the thiophene-2-sulfonyl group using thiophene-2-sulfonyl chloride under basic conditions.

    Amidation: Coupling the sulfonylated intermediate with piperidine-2-carboxylic acid to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules, leveraging spectroscopic, synthetic, and purity data from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Purity (HPLC) Spectral Features
Target Compound Benzothiazole + piperidine-2-carboxamide 4,6-difluoro-benzothiazole, thiophene sulfonyl N/A* Likely IR: C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹)
7h () Pyrrolidine-2-carboxamide Dimethylamino, pyrimido-pyrimidinone 98% NMR: δ 1.2–8.5 ppm (¹H), δ 20–180 ppm (¹³C); IR: NH (3150–3319 cm⁻¹)
7j () Piperidine-2-carboxamide Methylpyridinylamino, dihydropyrimido-pyrimidinone 96% NMR: δ 1.0–8.7 ppm (¹H), δ 22–175 ppm (¹³C)
Example 1 () Benzothiazole + tetrahydroquinoline Thiazole-4-carboxylic acid N/A Likely MS: High-resolution m/z for C=O and S-containing groups
1,2,4-Triazole [7–9] () Triazole-thione Phenylsulfonyl, difluorophenyl N/A IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); tautomerism confirmed

Key Observations

Unlike the 1,2,4-triazole-thiones in , the target lacks tautomeric equilibria but shares sulfonyl and aromatic motifs, which may confer similar stability under physiological conditions .

Synthetic Challenges: The fluorinated benzothiazole core likely requires specialized synthesis (e.g., halogenation or coupling reactions), contrasting with the Friedel-Crafts-derived phenylsulfonyl groups in . Impurities in piperidine-carboxamide derivatives (e.g., ’s Imp.

Spectroscopic Signatures :

  • The target’s expected C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) IR bands align with hydrazinecarbothioamide derivatives (), suggesting similar electronic environments .
  • Compared to compounds 7h and 7j (), the target’s NMR spectrum would likely show distinct aromatic proton shifts (δ 6.5–8.5 ppm) due to fluorine’s electron-withdrawing effects .

Purity and Analytical Data :

  • While compounds like 7h and 7j achieve >95% HPLC purity, the target’s synthesis may require rigorous purification (e.g., column chromatography or recrystallization) to mitigate sulfonyl-related byproducts .

Pharmacological Implications

  • Fluorination at the benzothiazole 4,6-positions could reduce metabolic degradation, as seen in fluorinated kinase inhibitors .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety substituted with fluorine atoms and a piperidine ring linked to a thiophene sulfonyl group. The general synthetic route involves several steps:

  • Formation of the Benzothiazole Ring : Typically achieved through cyclization reactions.
  • Sulfonyl Group Attachment : The thiophene sulfonyl group is introduced via nucleophilic substitution.
  • Final Carboxamide Formation : The carboxamide functionality is established through coupling reactions with appropriate carboxylic acids.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes involved in various biological pathways, including those relevant to cancer and infectious diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Anti-Tubercular Activity :
    • A study reported that derivatives of benzothiazole compounds exhibited substantial anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests that the inclusion of the difluorobenzothiazole moiety enhances the compound's efficacy.
  • Cytotoxicity Assessment :
    • Evaluations on human embryonic kidney cells (HEK-293) indicated that certain derivatives maintain low cytotoxicity while exhibiting potent biological activity . This is crucial for developing therapeutic agents with minimal side effects.
  • Enzyme Inhibition Studies :
    • The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results that suggest potential applications in treating neurological disorders and gastrointestinal diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Properties
N-(4,6-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamideChlorine instead of fluorineVariesDifferent reactivity due to chlorine
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamideMethyl groups instead of fluorineVariesAltered lipophilicity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamideThiophene ring instead of furanPotentially different activityChanges in electronic properties

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